

## The Discovery and History of 1,5-Anhydroglucitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Anhydroglycinol |           |
| Cat. No.:            | B144492         | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### **Executive Summary**

1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, metabolically inert polyol that has emerged as a significant biomarker for short-term glycemic control. Its unique physiological mechanism, primarily governed by competitive renal reabsorption with glucose, allows its serum concentration to sensitively reflect periods of hyperglycemia. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with 1,5-AG. It summarizes pivotal quantitative data, details foundational experimental protocols, and visualizes the core physiological pathway, offering a comprehensive resource for professionals in diabetes research and drug development.

#### **Historical Timeline and Key Discoveries**

The journey of 1,5-anhydroglucitol from a plant-derived compound to a clinically relevant biomarker spans over a century of scientific investigation.

- 1888: The first isolation of 1,5-anhydroglucitol was achieved from the roots of Polygala senega.
- 1943: The precise chemical structure of 1,5-AG was elucidated, defining it as a six-carbon monosaccharide, the 1-deoxy form of glucopyranose.[1]



- 1972-1973: Dr. E. Pitkänen at the University of Helsinki made the seminal discovery of 1,5-AG in human plasma and cerebrospinal fluid.[2] This marked the first identification of this polyol in the human body.
- 1981: The clinical significance of 1,5-AG began to unfold when Dr. Y. Akanuma and colleagues in Japan observed markedly reduced levels of 1,5-AG in the plasma of diabetic patients.[3][4] Their research established an inverse correlation between plasma 1,5-AG concentrations and plasma glucose levels.[3]
- 1980s: A series of studies led by Dr. T. Yamanouchi and colleagues further solidified the role of 1,5-AG as a marker for glycemic control. They demonstrated that plasma 1,5-AG levels were depleted in streptozotocin-induced diabetic rats and that these levels recovered with insulin treatment. Their work also highlighted the competitive inhibition of renal 1,5-AG reabsorption by glucosuria as the underlying mechanism for its depletion in diabetic states.
   [5]
- 1989: A significant advancement in the practical application of 1,5-AG measurement was the development of a simple enzymatic assay by Yabuuchi et al., which was simpler and faster than the existing gas-liquid chromatography methods.[6]
- 1991: The first commercial assay for 1,5-AG was launched in Japan, paving the way for its routine clinical use.[2]
- 2003: The U.S. Food and Drug Administration (FDA) cleared the GlycoMark<sup>™</sup> assay for the intermediate-term monitoring of glycemic control in people with diabetes, formally recognizing its clinical utility in the United States.[7]

# The Physiological Mechanism of 1,5-Anhydroglucitol

Unlike glucose, 1,5-AG is metabolically inert.[8] Its concentration in the body is maintained through a balance of dietary intake and renal excretion. The pivotal aspect of its physiology lies in its handling by the kidneys. 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the renal proximal tubules.[4] This reabsorption is mediated by sodium-glucose cotransporters, with evidence pointing towards SGLT4 and SGLT5.[9]



During periods of euglycemia, this reabsorption is highly efficient, leading to stable serum concentrations of 1,5-AG. However, when blood glucose levels exceed the renal threshold for glucosuria (typically around 180 mg/dL), the high concentration of glucose in the glomerular filtrate competitively inhibits the reabsorption of 1,5-AG.[4][7] This results in increased urinary excretion of 1,5-AG and a corresponding rapid decline in its serum levels. The recovery of serum 1,5-AG to normal levels is a gradual process that occurs once glycemic control is restored.[4][5]

## Visualization of the Renal Handling of 1,5-Anhydroglucitol



Figure 1: Renal Tubular Reabsorption of 1,5-AG and Glucose

Click to download full resolution via product page



Caption: Competitive inhibition of 1,5-AG reabsorption by glucose in the renal tubules.

#### **Quantitative Data from Foundational Studies**

The following tables summarize key quantitative findings from the early research that established the clinical utility of 1,5-anhydroglucitol.

Table 1: Plasma 1,5-Anhydroglucitol Levels in Healthy and Diabetic Subjects

| Study (Year)                 | Subject Group                      | Number of<br>Subjects (n) | Mean Plasma<br>1,5-AG (μg/mL)     | Standard<br>Deviation (SD)<br>or Range          |
|------------------------------|------------------------------------|---------------------------|-----------------------------------|-------------------------------------------------|
| Pitkänen (1982)<br>[10]      | Normal Subjects                    | 139                       | 13.3 (converted from 81 μmol/L)   | 1.6 - 24.0<br>(converted from<br>10-146 μmol/L) |
| Pitkänen (1982)<br>[10]      | Insulin-<br>Dependent<br>Diabetics | 44                        | < 1.6 (converted from <10 µmol/L) | N/A                                             |
| Yamanouchi et al. (1988)[11] | Healthy Subjects                   | 229                       | N/A                               | 13.4 - 28.3                                     |
| Yamanouchi et al. (1988)[11] | Newly<br>Diagnosed<br>Diabetics    | 108                       | 1.9                               | ± 1.8                                           |
| Yamanouchi et al. (1989)[5]  | Nondiabetic<br>Patients            | N/A                       | 21.8                              | ± 5.9                                           |
| Yamanouchi et al. (1989)[12] | Impaired<br>Glucose<br>Tolerance   | N/A                       | 13.3                              | ± 5.4                                           |
| Yamanouchi et al. (1989)[12] | Diabetic Patients                  | N/A                       | 2.1                               | ± 1.8                                           |

Table 2: Correlation of Plasma 1,5-Anhydroglucitol with Other Glycemic Markers



| Study (Year)                | Comparison                                                                | Correlation Coefficient (r) |
|-----------------------------|---------------------------------------------------------------------------|-----------------------------|
| Yamanouchi et al. (1989)[5] | Plasma 1,5-AG vs. Fasting<br>Plasma Glucose                               | -0.810                      |
| Yamanouchi et al. (1989)[5] | Plasma 1,5-AG vs.<br>Glycosylated Hemoglobin                              | -0.856                      |
| McGill et al. (2004)[13]    | Plasma 1,5-AG vs. HbA1c                                                   | -0.6459                     |
| McGill et al. (2004)[13]    | Plasma 1,5-AG vs.<br>Fructosamine                                         | -0.6751                     |
| Kim et al. (2015)[14]       | Change in 1,5-AG vs. Change in Mean Amplitude of Glucose Excursion (MAGE) | -0.613                      |

### **Key Experimental Protocols**

The ability to accurately measure 1,5-AG has been crucial to its development as a biomarker. The following sections detail the methodologies of the key analytical techniques used in its study.

### Gas Chromatography (as used in early studies)

The initial quantification of 1,5-AG in biological fluids was performed using gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.

- Principle: This method separates volatile compounds in a gaseous stream. Non-volatile
  molecules like 1,5-AG must first be chemically modified (derivatized) to become volatile.
- Sample Preparation (based on Pitkänen, 1982):[10]
  - Deproteinization: Proteins in serum or plasma samples were precipitated, typically using an acid like trichloroacetic acid, followed by centrifugation.
  - Derivatization: The hydroxyl groups of 1,5-AG and other polyols in the supernatant were converted to more volatile trimethylsilyl (TMS) ethers. This was commonly achieved by



evaporating the sample to dryness and reacting the residue with a silylating agent (e.g., a mixture of hexamethyldisilazane and trimethylchlorosilane in pyridine).

#### • GC Analysis:

- Injection: A small volume of the derivatized sample was injected into the gas chromatograph.
- Separation: The sample was vaporized and carried by an inert gas (e.g., helium) through a
  heated capillary column (e.g., a packed column with a stationary phase like SE-30). The
  separation is based on the differential partitioning of the analytes between the mobile and
  stationary phases.
- Detection: A flame ionization detector (FID) was typically used for quantification. For identification, the column effluent was directed to a mass spectrometer.
- Quantification: The concentration of 1,5-AG was determined by comparing its peak area to that of an internal standard (e.g., xylitol) added to the sample at the beginning of the preparation.

#### Early Enzymatic Method (Yabuuchi et al., 1989)

This method provided a simpler and more rapid alternative to GC, facilitating wider clinical research.

- Principle: This assay uses the enzyme pyranose oxidase, which oxidizes 1,5-AG to produce hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). The H<sub>2</sub>O<sub>2</sub> is then quantified in a colorimetric reaction. A key step is the removal of glucose, which also reacts with pyranose oxidase.[6]
- Experimental Workflow:
  - $\circ$  Deproteinization: 100 µL of plasma was mixed with 100 µL of 10% (w/v) trichloroacetic acid and centrifuged.
  - Glucose Removal: The supernatant was passed through a two-layer ion-exchange minicolumn. The upper layer contained a strongly basic anion-exchange resin (OH<sup>-</sup> form) and the lower layer a strongly acidic cation-exchange resin (H<sup>+</sup> form). This step effectively removed interfering sugars.[6]

#### Foundational & Exploratory





- Enzymatic Reaction: The eluate containing 1,5-AG was incubated with pyranose oxidase.
- Colorimetric Detection: The H<sub>2</sub>O<sub>2</sub> generated was measured using a peroxidase-catalyzed reaction with a chromogenic substrate (e.g., 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid). The resulting color change was measured spectrophotometrically.[6]
- Visualization of the Early Enzymatic Assay Workflow:





Figure 2: Workflow of the 1989 Enzymatic 1,5-AG Assay

Click to download full resolution via product page

Caption: Step-by-step process of the early enzymatic assay for 1,5-AG.



# Modern Fully Enzymatic Method (e.g., GlycoMark™ Assay)

Modern commercial assays have further refined the enzymatic method by replacing the column chromatography step with a preliminary enzymatic reaction to eliminate glucose.

- Principle: This is a two-step enzymatic reaction. The first step enzymatically converts endogenous glucose to a non-reactive form. The second step specifically measures 1,5-AG.
- Reaction 1: Glucose Elimination:
  - The serum or plasma sample is pre-treated with glucokinase in the presence of adenosine triphosphate (ATP).
  - Glucokinase phosphorylates glucose to glucose-6-phosphate, which is not a substrate for pyranose oxidase.
  - This reaction is driven to completion by an ATP-regenerating system involving pyruvate kinase and phosphoenolpyruvate.[15]
- Reaction 2: 1,5-AG Quantification:
  - Pyranose oxidase is added, which catalyzes the oxidation of 1,5-AG, producing D-arabinohexos-2-ulose and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
  - The amount of H<sub>2</sub>O<sub>2</sub> produced is directly proportional to the 1,5-AG concentration in the sample.
  - The H<sub>2</sub>O<sub>2</sub> is quantified via a peroxidase-catalyzed colorimetric reaction, which is then read on an automated chemistry analyzer.[4][15]
- Visualization of the Modern Enzymatic Assay Principle:





Figure 3: Principle of the Modern Fully Enzymatic 1,5-AG Assay

Click to download full resolution via product page

Caption: Two-step reaction mechanism of modern enzymatic 1,5-AG assays.



#### **Conclusion and Future Directions**

The discovery and characterization of 1,5-anhydroglucitol represent a significant advancement in the field of diabetes management. From its origins as a botanical isolate, it has become a valuable tool for assessing short-term glycemic control, offering insights into postprandial hyperglycemia and glycemic variability that are not fully captured by traditional markers like HbA1c. The development of robust and automated enzymatic assays has been instrumental in its transition from a research curiosity to a clinically actionable biomarker.

For researchers and drug development professionals, 1,5-AG provides a sensitive endpoint for evaluating the efficacy of therapies aimed at controlling postprandial glucose excursions. Future research may focus on expanding its utility in different patient populations, further elucidating the specific roles of various renal transporters in its reabsorption, and exploring its potential as a non-invasive marker in alternative biological fluids like saliva.[16] The history of 1,5-AG serves as a compelling example of how fundamental biochemical investigation can lead to the development of powerful clinical tools.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Serum 1,5-anhydroglucitol (1,5 AG): new clinical marker for glycemic control PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,5-Anhydroglucitol | Rupa Health [rupahealth.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 1,5-Anhydroglucitol Wikipedia [en.wikipedia.org]
- 5. Plasma 1,5-anhydro-D-glucitol as new clinical marker of glycemic control in NIDDM patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma for diagnosis of diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]

#### Foundational & Exploratory





- 8. tandfonline.com [tandfonline.com]
- 9. The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum 1,5-anhydroglucitol in normal subjects and in patients with insulin-dependent diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of plasma 1,5-anhydroglucitol (1-deoxyglucose) concentration in diabetic patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduction and recovery of plasma 1,5-anhydro-D-glucitol level in diabetes mellitus -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. 1,5-Anhydroglucitol as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]
- 15. Fully enzymatic method for determining 1,5-anhydro-D-glucitol in serum PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [The Discovery and History of 1,5-Anhydroglucitol: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b144492#the-discovery-and-history-of-1-5-anhydroglucitol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com